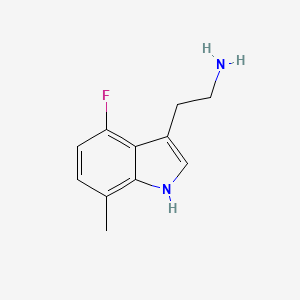

2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine

CAS No.: 711-46-6

Cat. No.: VC8289851

Molecular Formula: C11H13FN2

Molecular Weight: 192.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 711-46-6 |

|---|---|

| Molecular Formula | C11H13FN2 |

| Molecular Weight | 192.23 g/mol |

| IUPAC Name | 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C11H13FN2/c1-7-2-3-9(12)10-8(4-5-13)6-14-11(7)10/h2-3,6,14H,4-5,13H2,1H3 |

| Standard InChI Key | UFQFJBGUDFFQCK-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)F)C(=CN2)CCN |

| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CN2)CCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine consists of an indole ring system substituted with a fluorine atom at the 4-position and a methyl group at the 7-position. An ethylamine side chain is attached to the 3-position of the indole nucleus. The IUPAC name is 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethan-1-amine, and its SMILES representation is CC1=C2C(=C(C=C1)F)C(=CN2)CCN .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.23 g/mol |

| Exact Mass | 192.1063 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 41.8 Ų |

| XLogP3 | 1.8 |

| Rotatable Bond Count | 2 |

These properties were computed using advanced cheminformatics tools, highlighting its moderate lipophilicity and potential blood-brain barrier permeability .

Synthesis and Characterization

Spectroscopic Characterization

Proton nuclear magnetic resonance () data for similar compounds reveal distinct signals:

-

Indole NH proton: δ 10.8–11.0 ppm (singlet).

-

Aromatic protons: δ 6.9–7.4 ppm (multiplet).

-

Ethylamine protons: δ 2.6–3.0 ppm (triplet) .

Mass spectrometry typically shows a molecular ion peak at m/z 192.1, consistent with its molecular weight .

Pharmacological Research and Mechanisms

Serotonergic Activity

As a tryptamine analog, 2-(4-fluoro-7-methyl-1H-indol-3-yl)ethanamine may interact with serotonin (5-HT) receptors. Fluorine substituents often enhance metabolic stability and receptor affinity, while methyl groups modulate steric effects. Computational models predict moderate binding to 5-HT and 5-HT receptors, though experimental validation is lacking .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s modular structure allows for derivatization at multiple positions:

-

Fluorine Substitution: Enhances bioavailability and resistance to oxidative metabolism.

-

Methyl Group: Increases lipophilicity and may improve CNS penetration.

These features make it a candidate for developing antidepressants, anxiolytics, or neuroprotective agents .

Table 2: Comparative Analysis with Related Tryptamines

| Compound | Substitutions | Target Receptors |

|---|---|---|

| Tryptamine | None | 5-HT, TAAR1 |

| 5-Fluoro-tryptamine | 5-F | 5-HT |

| 2-(4-Fluoro-7-methyl-1H-indol-3-yl)ethanamine | 4-F, 7-CH | Predicted: 5-HT/TAAR1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume